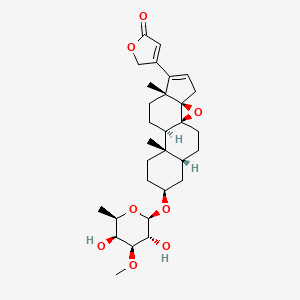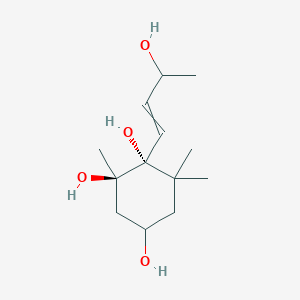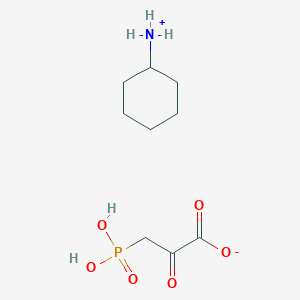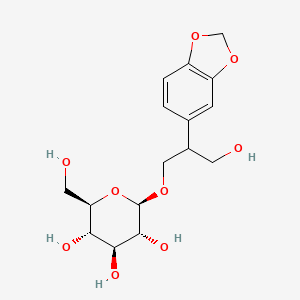![molecular formula C17H16O5 B1157964 (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol CAS No. 370102-93-5](/img/structure/B1157964.png)
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol is a complex organic compound belonging to the class of benzofurochromenes. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromene system. The presence of methoxy groups and a hydroxyl group further adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of substituted benzofurochromenes.
科学研究应用
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol shares structural similarities with other benzofurochromenes and benzofurans.
- Cetylpyridinium chloride and domiphen bromide are structurally similar compounds used in different contexts .
Uniqueness
The unique fused ring structure and the presence of methoxy and hydroxyl groups distinguish (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol from other compounds
属性
IUPAC Name |
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGAJNPGZZNBM-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=C(O3)C=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is (-)-Variabilin?
A1: (-)-Variabilin is a furanosesterterpene, a class of natural products characterized by a 25-carbon skeleton often incorporating a furan ring.
Q2: What is the molecular formula and weight of (-)-Variabilin?
A2: The molecular formula of (-)-Variabilin is C25H32O4, and its molecular weight is 400.52 g/mol.
Q3: Where is (-)-Variabilin naturally found?
A3: (-)-Variabilin is primarily isolated from marine sponges, particularly those belonging to the genus Ircinia. It has also been found in the nudibranch Hypselodoris capensis, which is believed to acquire it from its sponge diet []. Notably, (-)-variabilin serves as a chemotaxonomic marker for the family Irciniidae [].
Q4: Are there other structural variants of (-)-Variabilin in nature?
A4: Yes, several structural isomers of (-)-variabilin exist, differing in the geometry of their double bonds (E or Z configuration) and the stereochemistry at the C-18 position. These include (7E,12Z,20Z)-variabilin, (8Z,13E,20Z)-strobilinin, (8E,13Z,20Z)-strobilinin, and (7Z,12Z,20Z)-variabilin [, , ]. Additionally, derivatives such as variabilin acetate and sulfated forms have also been identified [, ].
Q5: What spectroscopic techniques are used to characterize (-)-Variabilin?
A5: The structure of (-)-Variabilin and its isomers is primarily elucidated using 1D and 2D NMR spectroscopy, including techniques like COSY, HSQC, and HMBC. Mass spectrometry, UV spectroscopy, and IR spectroscopy also contribute to structural characterization [, , , , ].
Q6: Does (-)-Variabilin exhibit any biological activities?
A6: Yes, (-)-Variabilin has demonstrated various biological activities, including antimicrobial, anticancer, anti-inflammatory, and platelet aggregation inhibitory effects [, , , , ].
Q7: What is the mechanism of action for (-)-Variabilin's anti-inflammatory activity?
A8: (-)-Variabilin inhibits both human secretory and cytosolic phospholipase A2 (PLA2) enzymes, which are crucial in the inflammatory cascade responsible for producing mediators like prostaglandins and leukotrienes []. By inhibiting PLA2, (-)-Variabilin can suppress the production of these inflammatory mediators.
Q8: How does (-)-Variabilin affect platelet aggregation?
A9: A unique RGD (Arg-Gly-Asp) motif present in a (-)-Variabilin analogue isolated from the hard tick Dermacentor variabilis contributes to its potent antagonism of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3), a key player in platelet aggregation [].
Q9: Could (-)-Variabilin be developed into a pharmaceutical agent?
A10: While (-)-Variabilin exhibits promising biological activities, its development into a pharmaceutical agent faces challenges. Its inherent instability and moderate anticancer activity with limited selectivity necessitate further research and potential modifications to enhance its therapeutic potential [].
Q10: Has (-)-Variabilin been chemically synthesized?
A11: Yes, total syntheses of (-)-Variabilin have been achieved using various strategies, including the catalytic, asymmetric "interrupted" Feist-Bénary reaction and enzymatic desymmetrization of propanediol derivatives [, ].
Q11: Are there strategies to improve the stability of (-)-Variabilin?
A14: Encapsulation of (-)-Variabilin into solid lipid nanoparticles (SLNs) has shown promising results in enhancing its stability and cytotoxic activity in vitro [].
Q12: What analytical methods are used to quantify (-)-Variabilin?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly employed for the detection and quantification of (-)-Variabilin and its related compounds [, , ].
Q13: Does (-)-Variabilin have any ecological significance?
A16: In its natural environment, (-)-Variabilin is believed to play a role in the chemical defense of marine sponges against predators, including fish [, ]. Its presence in the nudibranch Hypselodoris capensis suggests a potential role in the defense mechanisms of these organisms as well [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





